2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

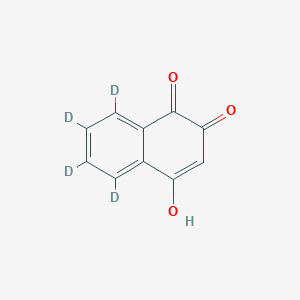

2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 is a deuterated derivative of 2-Hydroxy-1,4-naphthoquinone, commonly known as lawsone. This compound is characterized by the presence of four deuterium atoms at positions 5, 6, 7, and 8 on the naphthoquinone ring. It has a molecular formula of C10H2D4O3 and a molecular weight of 178.18 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 typically involves the deuteration of 2-Hydroxy-1,4-naphthoquinone. One common method involves the reaction of 1,2-naphthoquinone-4-sulfonic acid ammonium salt with sulfur in methanol to produce methoxy naphthoquinone, which is then hydrolyzed using sodium hydroxide to yield 2-Hydroxy-1,4-naphthoquinone . The deuteration process involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete and selective incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired chemical purity .

化学反应分析

Types of Reactions

2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and quinone functional groups on the naphthoquinone ring .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the quinone moiety to hydroquinone.

Substitution: Nucleophilic substitution reactions can occur at the quinone positions using reagents such as amines and thiols.

Major Products Formed

The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various oxidized products depending on the reaction conditions and reagents used .

科学研究应用

Biological Activities

Antimicrobial Properties

2-Hydroxy-1,4-naphthoquinone and its derivatives are known for their antibacterial , antifungal , and antiviral properties. They have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, studies have demonstrated that 3-alkyl derivatives exhibit significant bactericidal activity against multiple bacterial strains .

Anticancer Activity

The compound has been observed to possess antineoplastic properties, inhibiting tumor cell growth through mechanisms involving the production of reactive oxygen species (ROS). Research indicates that it can stimulate apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimalarial Effects

Recent studies have highlighted the efficacy of 2-hydroxy-1,4-naphthoquinone derivatives against Plasmodium falciparum, the causative agent of malaria. A series of synthesized derivatives demonstrated promising antimalarial activity with IC50 values indicating strong potential for further development as antimalarial drugs .

Synthetic Applications

Organic Synthesis

2-Hydroxy-1,4-naphthoquinone is a versatile synthon in organic chemistry. It serves as a precursor for synthesizing various heterocyclic compounds and other biologically active molecules. Its hydroxyquinone structure is particularly useful in constructing complex molecular frameworks through reactions such as the Mannich reaction and radical alkylation .

Development of New Derivatives

Ongoing research focuses on creating new derivatives of 2-hydroxy-1,4-naphthoquinone to enhance its biological activities and develop novel therapeutic agents. The introduction of different side chains has been shown to significantly affect the biological profile of these compounds .

Industrial Applications

Dye Production

Historically, lawsone has been utilized as a natural dye derived from henna leaves for hair and textile coloring due to its vibrant red-orange hue. Its applications extend to cosmetics and decorative arts .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals. These ROS can cause oxidative damage to cellular components, leading to antibacterial, antifungal, and antineoplastic effects . The compound also inhibits tumor cell growth by stimulating the production of ROS .

相似化合物的比较

2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways compared to non-deuterated analogs. Similar compounds include:

2-Hydroxy-1,4-naphthoquinone (Lawsone): The non-deuterated analog with similar chemical properties but different metabolic stability.

5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Another naphthoquinone derivative with hydroxyl groups at different positions, exhibiting distinct biological activities.

2-Methoxy-1,4-naphthoquinone: A methoxy-substituted naphthoquinone with different reactivity and applications.

These comparisons highlight the unique properties and applications of this compound in scientific research and industry.

生物活性

2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 is a deuterated derivative of 2-hydroxy-1,4-naphthoquinone, characterized by the presence of four deuterium atoms at positions 5, 6, 7, and 8 of the naphthalene ring. This unique isotopic labeling enhances its utility in biological research by allowing for precise tracking in various biochemical processes. The compound exhibits a range of biological activities primarily due to its interactions with cellular enzymes and pathways involved in oxidative stress responses.

Chemical Structure and Properties

The molecular formula of this compound is C10H6D4O3. Its structure features:

- A naphthalene backbone.

- A hydroxyl group at the 2-position.

- Two carbonyl groups at the 1 and 4 positions.

This configuration contributes to its stability and solubility in organic solvents, making it suitable for various applications in scientific research.

Biological Activities

2-Hydroxy-1,4-naphthoquinone derivatives are known for their diverse biological activities, which include:

- Anticancer Activity : Studies have shown that these compounds can induce apoptosis in cancer cells. For instance, one study reported that certain derivatives led to significant increases in apoptotic cell populations compared to untreated controls . The mechanism often involves interference with electron transport and oxidative phosphorylation processes .

- Antimicrobial Properties : Naphthoquinones exhibit notable antimicrobial activity against various pathogens. The presence of hydroxyl groups at specific positions on the naphthoquinone moiety enhances their bioactivity .

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways. For example, they have been shown to affect cytochrome bc1 complex binding modes .

Anticancer Activity

A recent study evaluated the cytotoxic effects of various naphthoquinone derivatives on human cancer cell lines using the MTT assay. The results indicated that:

- Compound 3 demonstrated a significant increase in apoptotic cells from untreated (0.1%) to treated (66.4%) conditions at a concentration of 100 µM.

- Derivative 10 exhibited high cytotoxicity against IGROV-1 and SK-MEL-28 cell lines with viability rates dropping below 20% .

Enzyme Interaction

Research has highlighted the interaction of 2-hydroxy-1,4-naphthoquinone derivatives with cellular enzymes. The presence of hydroxyl groups at C-5 and C-8 was found to enhance their antileishmanial activity significantly .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Lawsone | Hydroxyl group at C-2 | Naturally occurring; used in dyeing |

| 1,4-Naphthoquinone | Lacks hydroxyl group | More reactive; used in synthetic applications |

| 3-Hydroxy-1,4-naphthoquinone | Hydroxyl group at C-3 | Different biological activity profile |

The biological activity of 2-hydroxy-1,4-naphthoquinone derivatives is often linked to their ability to modulate redox states within cells. By interacting with cellular components such as DNA and proteins involved in oxidative stress responses, these compounds can exert pro-apoptotic effects on cancer cells while also exhibiting antimicrobial properties .

属性

分子式 |

C10H6O3 |

|---|---|

分子量 |

178.18 g/mol |

IUPAC 名称 |

5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H/i1D,2D,3D,4D |

InChI 键 |

WVCHIGAIXREVNS-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=CC(=O)C2=O)O)[2H])[2H] |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。